4-chloro-N-formylbenzamide

Catalog No.
S3621083
CAS No.
94670-39-0
M.F
C8H6ClNO2
M. Wt
183.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-N-formylbenzamide

CAS Number

94670-39-0

Product Name

4-chloro-N-formylbenzamide

IUPAC Name

4-chloro-N-formylbenzamide

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-5H,(H,10,11,12)

InChI Key

QAXGLJCRHCRDDO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC=O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC=O)Cl
  • Synthesis of new materials: Organic compounds can be used as building blocks to create new materials with specific properties, such as polymers, pharmaceuticals, or electronic components (source: ).
  • Study of chemical reactions: Scientists can use organic compounds to study reaction mechanisms and develop new synthetic methods (source: ).
  • Biological applications: Some organic compounds have biological activity and can be used as starting points for drug discovery or to probe biological processes (source: ).

4-Chloro-N-formylbenzamide is an organic compound characterized by the presence of a chloro group and a formyl group attached to a benzamide structure. Its chemical formula is C8_{8}H8_{8}ClN1_{1}O1_{1}, indicating that it contains eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The compound appears as a white solid and has been studied for its potential applications in medicinal chemistry and synthetic organic chemistry.

Typical of amides and aromatic compounds. Notably, it can undergo:

  • N-formylation: This process involves the introduction of a formyl group to the nitrogen of the benzamide, typically using reagents such as dimethylformamide dimethyl acetal or molecular iodine in DMSO under heating conditions .
  • Electro

Research indicates that 4-chloro-N-formylbenzamide exhibits biological activity that may include:

  • Anticancer properties: Some studies suggest that derivatives of this compound can induce apoptosis in cancer cells, thereby potentially serving as anticancer agents .
  • Metabolic pathways: It has been identified as a metabolite in biological systems, particularly in mouse hepatocytes, indicating its relevance in metabolic studies .

Several methods have been reported for synthesizing 4-chloro-N-formylbenzamide:

  • Oxidative N-formylation: This method employs dimethylformamide dimethyl acetal along with ammonium persulfate as an oxidizing agent under controlled heating conditions .
  • Electrochemical synthesis: The compound can be synthesized using a flow electrochemistry device where specific substrates are subjected to electrolysis .
  • Direct reaction with molecular iodine: In this method, benzamides react with molecular iodine in DMSO at elevated temperatures to yield N-formylated products .

4-Chloro-N-formylbenzamide finds applications in various fields:

  • Medicinal Chemistry: Due to its potential biological activities, it is explored for developing new therapeutic agents.
  • Synthetic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Research: Used in studies investigating metabolic pathways and drug metabolism.

Studies on 4-chloro-N-formylbenzamide's interactions have revealed:

  • Cellular interactions: It has been shown to affect cell cycle progression and apoptosis rates in certain cancer cell lines, indicating potential therapeutic applications .
  • Metabolic interactions: As a metabolite, it can interact with various enzymes involved in drug metabolism, influencing the pharmacokinetics of related compounds .

Several compounds share structural similarities with 4-chloro-N-formylbenzamide. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspect
N-formylbenzamideBenzamide structure without chlorineLacks the chloro substituent
4-Chloro-N-phenylbenzamideContains a phenyl group instead of formylDifferent substitution pattern on the benzene ring
N-acetylbenzamideAcetyl group instead of formylDifferent functional group leading to varied reactivity
4-Bromo-N-formylbenzamideBromine substituent instead of chlorineSimilar halogen but different reactivity profile

The unique aspect of 4-chloro-N-formylbenzamide lies in its specific halogen substitution and formyl functionality, which may enhance its biological activity compared to other similar compounds.

XLogP3

1.6

Dates

Last modified: 04-14-2024

Explore Compound Types